

Spectroscopic Analysis of 7-Methoxy-1H-indole-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 7-Methoxy-1H-indole-2-carboxylic acid

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This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for **7-Methoxy-1H-indole-2-carboxylic acid**, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines predicted ^1H and ^{13}C NMR data, standard experimental protocols for data acquisition, and logical workflows for spectral analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **7-Methoxy-1H-indole-2-carboxylic acid**. These predictions are based on established principles of NMR spectroscopy and analysis of data from structurally related compounds.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.0	br s	-	COOH
~11.8	s	-	N-H
~7.45	d	~8.0	H-4
~7.15	s	-	H-3
~7.05	t	~8.0	H-5
~6.70	d	~8.0	H-6
~3.90	s	-	OCH ₃

br s = broad singlet, s = singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~163.5	COOH
~147.0	C-7
~135.0	C-7a
~128.0	C-2
~125.0	C-3a
~122.0	C-5
~115.0	C-4
~105.0	C-6
~102.0	C-3
~55.5	OCH ₃

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality NMR spectra. The following methodology is recommended for the analysis of **7-Methoxy-1H-indole-2-carboxylic acid**.

Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-10 mg of **7-Methoxy-1H-indole-2-carboxylic acid** and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound, capable of dissolving both the carboxylic acid and the indole ring system, and its residual solvent peak does not typically interfere with the signals of interest.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, and its chemical shift is set to 0.00 ppm. A small amount can be added to the solvent.
- **Filtration:** To remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- **Degassing:** For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Spectrometer and Parameters

- **Instrumentation:** Data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 500 MHz spectrometer or an equivalent instrument.
- **¹H NMR Acquisition:**
 - **Pulse Sequence:** A standard single-pulse sequence (e.g., 'zg30') is typically used.
 - **Spectral Width:** A spectral width of approximately 16 ppm (8000 Hz) is appropriate.
 - **Acquisition Time:** An acquisition time of around 4 seconds ensures good resolution.
 - **Relaxation Delay:** A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei.

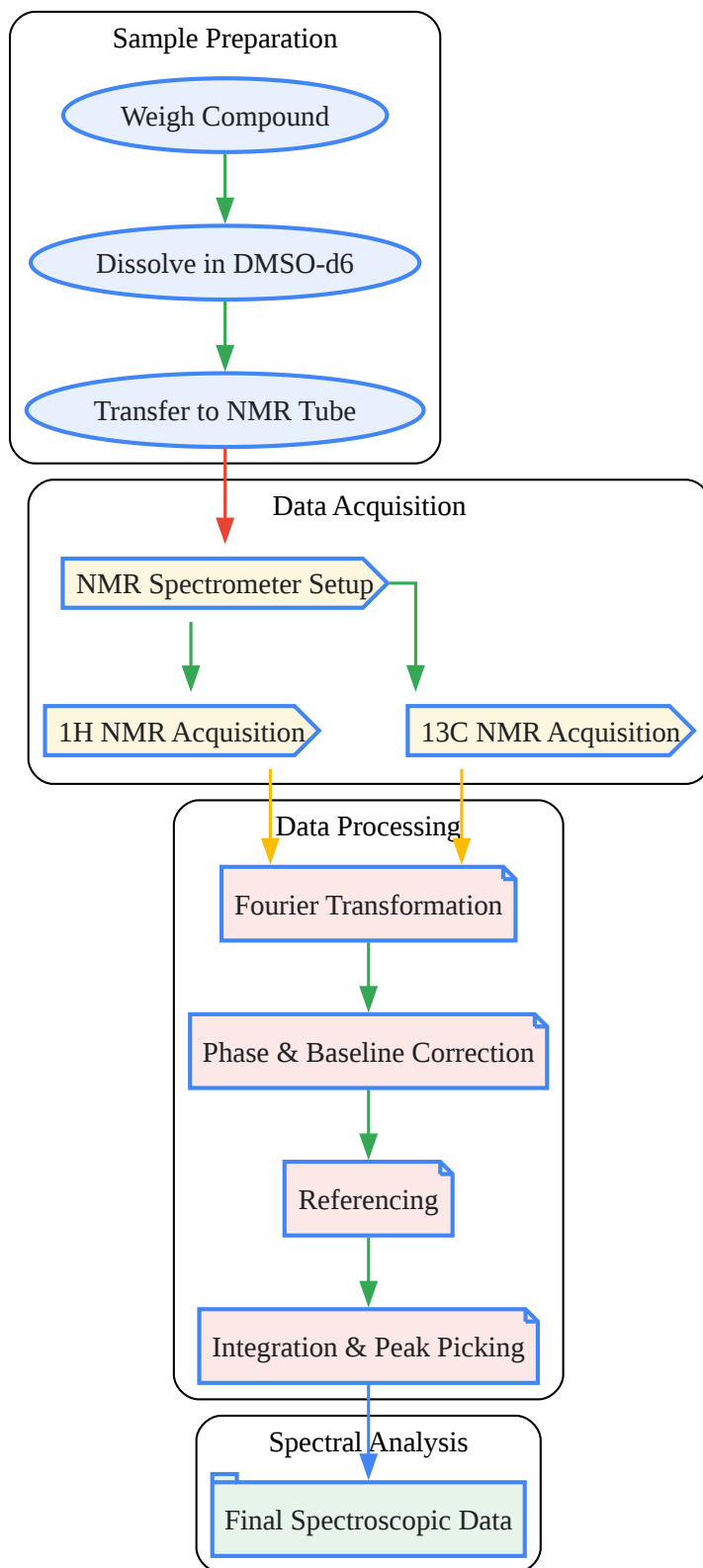
- Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
- Temperature: The experiment is typically run at room temperature (298 K).
- ¹³C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
 - Spectral Width: A spectral width of about 240 ppm (30,000 Hz) is necessary to cover the full range of carbon chemical shifts.
 - Acquisition Time: An acquisition time of 1-2 seconds is common.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
- Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: A baseline correction is applied to obtain a flat baseline.
- Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
- Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
- Peak Picking: The chemical shifts of the peaks are accurately determined.

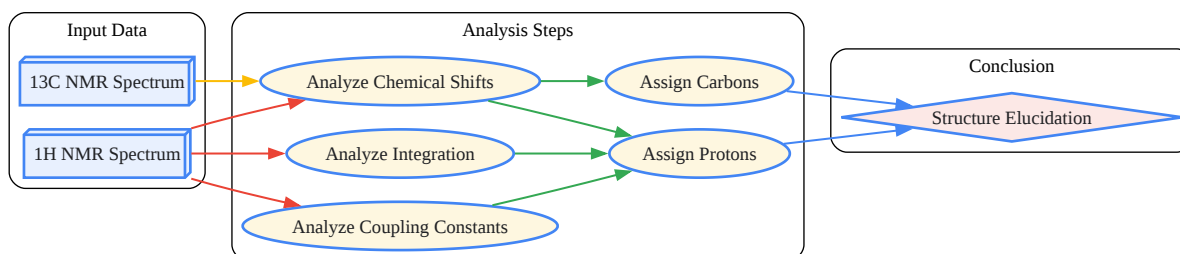
Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the experimental and analytical workflows for the NMR analysis of **7-Methoxy-1H-indole-2-carboxylic acid**.



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Caption: Experimental workflow for NMR analysis.



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Caption: Logical workflow for NMR spectral analysis.

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